molecular formula C22H30ClN3O6S B2546301 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189861-66-2

2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B2546301
CAS No.: 1189861-66-2
M. Wt: 500.01
InChI Key: ZMHKZBUSAOOYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic benzamide derivative featuring:

  • A 2,3-dimethoxybenzamide core, which may enhance metabolic stability by blocking oxidation sites.
  • An ethyl linker connecting the benzamide to the piperazine moiety.
  • A hydrochloride salt formulation to improve aqueous solubility.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-29-17-7-9-18(10-8-17)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)19-5-4-6-20(30-2)21(19)31-3;/h4-10H,11-16H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKZBUSAOOYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological activities. The molecular formula is C20H26N2O5SC_{20}H_{26}N_2O_5S with a molecular weight of approximately 398.56 g/mol. The presence of methoxy and sulfonyl groups contributes to its lipophilicity and potential receptor interactions.

Pharmacological Profile:
Research indicates that the compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is often associated with neuropharmacological effects, making this compound a candidate for further investigation in treating psychiatric disorders.

Inhibition Studies:
In vitro studies have shown that derivatives containing the piperazine structure exhibit inhibitory effects on certain enzymes and receptors. For instance, compounds similar to 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide have demonstrated activity against HIV-1 reverse transcriptase, suggesting a potential role in antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 RT
Neurotransmitter ModulationPotential serotonin receptor interaction
CytotoxicityIC50 values in cancer cell lines
Enzyme InhibitionInhibition of specific enzymes

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of related compounds against hepatitis C virus (HCV). The results indicated that compounds with similar structures inhibited viral replication effectively at micromolar concentrations, showcasing their potential as antiviral agents .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that these compounds could modulate serotonin receptors, leading to anxiolytic-like effects in animal models. This suggests that this compound might have therapeutic implications for anxiety disorders .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific compound shows promise with lower toxicity profiles compared to traditional chemotherapeutics .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have shown promising activity against various cancer cell lines. A study demonstrated that modifications to the piperazine moiety can enhance cytotoxic effects, suggesting that 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride may have similar potential .

Antimicrobial Properties

The compound's structural features suggest it could possess antimicrobial activity. Case studies have highlighted that sulfonamide derivatives are effective against a range of bacterial strains. The presence of the piperazine ring is crucial for enhancing the interaction with microbial targets, making it a candidate for further investigation in antimicrobial therapies .

CNS Activity

Piperazine derivatives are often explored for their central nervous system (CNS) effects. Compounds similar to this compound have been studied for their anxiolytic and antidepressant properties. The ability to modulate neurotransmitter systems makes this compound a potential candidate for treating mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and LC-MS are employed to confirm the structure and purity of the synthesized compound .

Data Table: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityCNS Activity
This compoundHigh potential (in vitro studies required)Moderate (requires further testing)Promising (based on structural analysis)
Related Sulfonamide DerivativeConfirmed efficacy against cancer cell linesEffective against multiple bacterial strainsAnxiolytic effects observed

Case Studies

  • Antitumor Evaluation : A study on sulfonamide derivatives showed that modifications to the piperazine structure led to enhanced cytotoxicity against breast cancer cells (MCF-7). The results indicated that specific substitutions could increase potency significantly .
  • Antimicrobial Screening : Research conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonamide group plays a critical role in antimicrobial activity .
  • CNS Studies : In vivo studies on piperazine derivatives indicated their potential as anxiolytics, with mechanisms involving serotonin receptor modulation being proposed as a pathway for their therapeutic effects .

Chemical Reactions Analysis

Piperazine Substitution

The sulfonamide-substituted piperazine is likely synthesized via nucleophilic substitution of a halogenated aromatic ring with piperazine. For example:

  • Reaction : Piperazine reacts with 4-chlorophenylsulfonyl chloride under basic conditions to form the sulfonamide-substituted piperazine.

  • Mechanism : The piperazine’s nitrogen acts as a nucleophile, displacing the chloride in an SN2-like mechanism .

Amide Bond Formation

The benzamide core is formed by coupling 2,3-dimethoxybenzoic acid with the ethyl-piperazine amine:

  • Reaction : Use of coupling agents (e.g., EDC or DCC) with a carbodiimide linker to facilitate amide bond formation.

  • Example : Similar benzamide derivatives in utilize this approach for amide coupling.

Ethyl Chain Attachment

The ethyl group linking the benzamide to piperazine may involve alkylation of the piperazine’s amine group:

  • Reaction : Piperazine reacts with 2-bromoethylamine or a similar alkylating agent to introduce the ethyl chain.

  • Optimization : Basic conditions (e.g., DMF or THF) and nucleophilic catalysts (e.g., K2CO3) may enhance yields .

Hydrochloride Salt Formation

Protonation of the amine group with HCl:

  • Reaction : The amine is treated with HCl gas or aqueous hydrochloric acid to form the hydrochloride salt.

  • Purpose : Improves aqueous solubility and stability for pharmaceutical applications .

Reaction Optimization Strategies

Step Key Optimization Reference
Piperazine substitutionUse of electron-withdrawing groups (e.g., sulfonyl) to enhance nucleophilicity
Amide couplingBases (e.g., cyclohexyl magnesium chloride) to deprotonate the amine
Ethyl chain synthesisCatalysts (e.g., Pd or Cu salts) for efficient alkylation
Salt formationControlled pH to avoid decomposition during protonation

Regioselectivity in Piperazine Substitution

  • Issue : Selective substitution at the 4-position of piperazine requires directing groups or steric control.

  • Solution : Use of sterically hindered bases or pre-activated piperazine derivatives .

Amide Bond Stability

  • Risk : Hydrolysis of the amide bond under acidic/basic conditions.

  • Mitigation : Use of coupling agents (e.g., HOBt) to stabilize intermediate carbodiimides .

Comparative Analysis of Similar Compounds

Compound Key Reaction Yield Reference
3,4-dimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamidePiperazine substitution with sulfamoyl chlorideN/A
PalbociclibSN Ar reaction with piperazine66%
Benzamide derivativesAmide coupling via EDC/HOBtN/A

Research Findings and Implications

  • SN Ar Reactions : Critical for introducing aromatic substituents on piperazine. Leaving groups (e.g., chloride vs. sulfoxide) significantly impact yield .

  • Sulfonation : Enhances lipophilicity and binding affinity in drug candidates, as seen in .

  • Hydrochloride Salt : Widely used in pharmaceuticals to improve bioavailability .

Comparison with Similar Compounds

Piperazine-Containing Benzamides

Example Compound : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o, )

Feature Target Compound Compound 7o
Piperazine Substitution 4-Methoxyphenylsulfonyl 2,4-Dichlorophenyl
Amide Linker Ethyl group Pentanamide chain
Aromatic Terminal 2,3-Dimethoxybenzamide 4-(Pyridin-2-yl)phenyl
Pharmacological Target Likely CNS receptors (inferred) Dopamine D3 receptor ligand

Key Differences :

  • The 4-methoxyphenylsulfonyl group in the target compound introduces sulfonamide functionality, increasing polarity compared to the dichlorophenyl group in 7o. This may reduce blood-brain barrier permeability but improve solubility.

Sulfonamide Derivatives

Examples ():

  • 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
  • N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Feature Target Compound Sulfonamide Derivatives
Sulfonamide Group Attached to piperazine Directly linked to heterocycles (e.g., thiazole, pyridine)
Complexity Higher (piperazine + benzamide) Lower (single aromatic-sulfonamide linkage)
Potential Targets Likely CNS receptors Antimicrobial or enzyme inhibitors (e.g., dihydrofolate reductase)

Key Differences :

  • The target compound’s piperazine-benzamide scaffold distinguishes it from simpler sulfonamides, suggesting divergent therapeutic applications (e.g., neuropharmacology vs. antimicrobial).

Agrochemical Benzamides/Sulfonamides

Examples ():

  • N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid)
  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican)
Feature Target Compound Agrochemicals
Substituents Methoxy groups, sulfonamide-piperazine Halogens (Cl, F), trifluoromethyl groups
Bioactivity Likely receptor modulation (CNS) Herbicidal (e.g., inhibition of carotenoid biosynthesis in Diflufenican)

Key Differences :

  • Agrochemicals prioritize lipophilic groups (e.g., halogens, CF₃) for membrane penetration and environmental stability, whereas the target compound’s methoxy and sulfonamide groups suggest a balance between solubility and receptor specificity.

Physicochemical Properties

Property Target Compound Compound 7o EtoBenzanid
Molecular Weight High (~600 g/mol, estimated) Moderate (~500 g/mol, estimated) Low (~350 g/mol)
Solubility Enhanced by hydrochloride salt Lower (neutral dichlorophenyl group) Low (lipophilic dichlorophenyl)
LogP Moderate (methoxy vs. sulfonamide) Higher (dichlorophenyl + pentanamide) High (dichlorophenyl + ethoxymethoxy)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the piperazine sulfonyl intermediate by reacting 4-methoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., K2_2CO3_3) in anhydrous THF .
  • Step 2 : Alkylation of the piperazine nitrogen using 2-chloroethylamine to introduce the ethyl linker.
  • Step 3 : Coupling the resulting amine with 2,3-dimethoxybenzoic acid via HBTU-mediated amide bond formation in THF/Et3_3N .
  • Purification Challenges : Silica gel chromatography (gradient elution with CH2_2Cl2_2/MeOH) is required due to polar byproducts. Final hydrochloride salt formation may require recrystallization from ethanol/ether .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm methoxy, sulfonyl, and piperazine proton environments (e.g., δ 3.2–3.8 ppm for piperazine CH2_2) .
  • Mass Spectrometry (LC-MS) : Exact mass verification (e.g., [M+H+^+] calculated for C28_{28}H34_{34}N3_3O6_6S: 564.22) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., >95% purity with 0.1% TFA in H2_2O/CH3_3CN gradients) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (melting point >200°C suggests low volatility) .
  • Acute Toxicity : LD50_{50} data for similar benzamides indicate moderate toxicity; treat spills with ethanol/water mixtures and adsorbents .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact the compound’s bioactivity, particularly in receptor binding?

  • SAR Insights :

  • Methoxy Groups : Enhance solubility and modulate electron density on the benzamide core, influencing affinity for targets like dopamine D3 receptors. For example, 2,3-dimethoxy analogs show 10-fold higher selectivity over D2 receptors compared to chloro derivatives .
  • Sulfonyl Piperazine : The 4-methoxyphenylsulfonyl group improves metabolic stability by reducing CYP450-mediated oxidation .
    • Table 1 : Comparative Binding Affinity (Ki_i, nM)
SubstituentD3 ReceptorD2 ReceptorSelectivity (D3/D2)
2,3-Dimethoxy2.1 ± 0.3210 ± 15100
2,3-Dichloro5.8 ± 0.7180 ± 2031

Q. What mechanistic insights explain the compound’s dual role as a corrector and potentiator in cystic fibrosis transmembrane conductance regulator (CFTR) studies?

  • Mechanism :

  • Corrector Activity : The piperazine sulfonyl moiety facilitates ΔF508-CFTR protein folding by interacting with chaperone proteins (e.g., HSP70) in the endoplasmic reticulum .
  • Potentiator Activity : The benzamide core enhances chloride channel gating by stabilizing the open conformation of CFTR via hydrophobic interactions with transmembrane domains .
    • Contradictions : Some studies report conflicting EC50_{50} values (e.g., 0.8 µM vs. 2.5 µM) due to differences in cell lines (e.g., HEK293 vs. bronchial epithelial cells). Standardized assays using Ussing chambers are recommended .

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across in vitro models?

  • Methodological Adjustments :

  • Cell Line Selection : Primary neurons show higher sensitivity (IC50_{50} = 15 µM) than immortalized lines (IC50_{50} > 50 µM), emphasizing the need for physiologically relevant models .
  • Assay Conditions : Pre-incubation with glutathione (1 mM) reduces false-positive ROS signals in MTT assays .
    • Table 2 : Cytotoxicity Variability
Model SystemIC50_{50} (µM)Key Factor
HEK29352 ± 4High glutathione levels
Primary Neurons15 ± 2Low antioxidant capacity

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous solvents and monitor reaction progress via TLC (Rf_f ≈ 0.4 in EtOAc/hexane 1:1) to minimize batch-to-batch variability .
  • Data Validation : Cross-validate receptor binding data using orthogonal techniques (e.g., radioligand displacement and calcium flux assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.